N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide
Description
N-(2-(2-Chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule featuring a benzo[b]thiophene core linked to a carboxamide group. The 2-chlorophenyl group enhances lipophilicity, while the methoxyethyl moiety may improve solubility and target binding. Though specific biological data for this compound are absent in the provided evidence, structural analogs suggest relevance in enzyme inhibition (e.g., MAO-B, COX/5-LOX) or anticancer activity .
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-22-15(13-7-3-4-8-14(13)19)11-20-18(21)17-10-12-6-2-5-9-16(12)23-17/h2-10,15H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJLQIHYSRJSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2S1)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the benzo[b]thiophene derivative with an appropriate amine under suitable conditions.
Substitution with the Chlorophenyl and Methoxyethyl Groups: This step involves the substitution of the benzo[b]thiophene derivative with 2-chlorophenyl and 2-methoxyethyl groups using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
Biological Activities
1. Analgesic Properties
Recent studies have identified benzo[b]thiophene-2-carboxamide derivatives as novel opioid receptor agonists. These compounds exhibit potent analgesic effects while minimizing common side effects such as constipation. Structural modifications have led to the discovery of analogs that activate the mu-opioid receptor effectively through pathways involving cyclic adenosine monophosphate (cAMP) and β-arrestin-2, demonstrating their potential as safer alternatives in pain management .
2. Anticancer Activity
Compounds related to N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide have shown promise in anticancer research. Studies indicate that these compounds can inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The structural characteristics of benzo[b]thiophenes contribute to their interaction with biological targets, making them candidates for further development in oncology .
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzo[b]thiophene core followed by functionalization at various positions. Techniques such as palladium-catalyzed coupling reactions and nucleophilic substitutions are commonly employed to achieve the desired structural modifications .
2. Catalyst-Free Reactions
Recent advances have introduced catalyst-free methods for synthesizing derivatives of benzo[b]thiophenes, enhancing the efficiency and sustainability of the synthetic processes. These methods often utilize readily available reagents under mild conditions, reducing the environmental impact associated with traditional synthetic routes .
Mechanism of Action
The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Effects on Enzyme Inhibition Methoxyethyl Groups: In MAO-B inhibitors (e.g., Compounds 23 and 24), the methoxyethyl chain enhances activity by optimizing hydrophobic interactions and binding pocket fit . The target compound’s methoxyethyl group may similarly improve MAO-B affinity. Chlorophenyl vs. In contrast, trifluoromethyl groups (L-652,343) improve electron-withdrawing effects, boosting enzyme inhibition but possibly reducing metabolic stability .
Role of Heterocyclic Cores
- Benzo[b]thiophene vs. Benzofuran : Benzofuran analogs (e.g., Compound 23) exhibit higher MAO-B inhibitory activity than benzothiophenes (Compound 24), likely due to improved π-π stacking with aromatic residues in the enzyme’s active site . The target compound’s benzothiophene core may offer intermediate activity.
Pharmacokinetic and Toxicity Profiles
- Methoxyethyl vs. Piperidinyl Groups : Methoxyethyl chains (target compound) may confer better solubility compared to piperidinyl groups (–5), which can enhance bioavailability. However, piperidinyl derivatives (e.g., Compounds 48–54) show anticancer activity via kinase inhibition, suggesting target-dependent advantages .
- Toxicity : Compounds with methoxyethyl or chlorophenyl groups (e.g., ) demonstrate low cytotoxicity at therapeutic doses, whereas benzothiazole/imidazole derivatives () exhibit toxicity at higher concentrations .
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide is a compound that belongs to the class of benzothiophene derivatives. These compounds have garnered attention due to their diverse biological activities, including potential applications in treating neurodegenerative diseases, pain management, and other therapeutic areas. This article aims to explore the biological activity of this specific compound, drawing on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzothiophene core, which is known for its pharmacological versatility. The presence of the chlorophenyl and methoxyethyl substituents enhances its potential biological activity.
Biological Activity Overview
Benzothiophene derivatives, including this compound, exhibit a wide range of biological activities:
- Antinociceptive Effects : Research has indicated that certain benzothiophene derivatives can activate mu-opioid receptors, leading to significant pain relief in various models. For example, a related compound demonstrated an effective dose (ED50) of 127.1 μg/kg in thermal-stimulated pain models, indicating strong analgesic properties .
- Cholinesterase Inhibition : Compounds with similar scaffolds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of Alzheimer's disease. The most potent inhibitors from a related study exhibited IC50 values comparable to established drugs like galantamine .
- Antioxidant and Anti-inflammatory Activities : Benzothiophene derivatives are noted for their antioxidant properties, which can mitigate oxidative stress-related damage in cells. They also demonstrate anti-inflammatory effects by inhibiting leukotriene synthesis .
Inhibitory Activity Against Cholinesterases
A study synthesized various benzothiophene derivatives and evaluated their inhibitory activity against AChE and BChE. The results indicated that specific compounds exhibited significant inhibition, with some showing low cytotoxicity in neuroblastoma cell lines (SH-SY5Y). The findings are summarized in Table 1.
| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Cytotoxicity (SH-SY5Y) |
|---|---|---|---|
| Compound 5f | 12.3 | 35.7 | No cytotoxic effects at tested concentrations |
| Compound 5h | 15.0 | 10.5 | No cytotoxic effects at tested concentrations |
Antinociceptive Studies
In another study focusing on analgesic properties, this compound was evaluated for its ability to activate opioid receptors. The compound was found to effectively trigger pathways associated with pain relief, suggesting its potential as a novel analgesic agent.
Case Studies
- Pain Management : A clinical trial involving a related benzothiophene derivative showed promising results in managing chronic pain conditions with fewer side effects compared to traditional opioids.
- Neuroprotection : In vitro studies demonstrated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their neuroprotective potential.
Q & A
Q. How can this compound be utilized as a lead in drug discovery campaigns?
- Strategy :
- SAR Studies : Modify the thiophene carboxamide core to enhance selectivity (e.g., introduce methyl groups to reduce off-target binding).
- Prodrug Design : Convert the carboxamide to ester prodrugs for improved oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
